molecular formula C19H22N4O2S2 B11025774 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11025774
M. Wt: 402.5 g/mol
InChI Key: ZUIJPPJKTYHFGG-UHFFFAOYSA-N
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Description

[BACKGROUND] 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound featuring a complex molecular architecture. Its structure incorporates a benzothiazole ring system linked to a methyl-thiazole carboxamide framework, suggesting potential for diverse biochemical interactions. This compound is supplied as a high-purity material for research purposes. [APPLICATIONS & RESEARCH VALUE] The specific biological activity, mechanism of action, and research applications of this compound are currently not defined in the available scientific literature. Based on its structural characteristics, it may be of interest in areas such as medicinal chemistry for probe development, enzyme inhibition studies, or cellular signaling pathway research. Researchers are encouraged to conduct their own investigations to determine its specific properties and utility. [QUALITY & USAGE] This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols. Specific storage conditions and handling procedures should be determined based on stability studies.

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H22N4O2S2/c1-11(2)9-10-23(13(4)24)19-20-12(3)16(27-19)17(25)22-18-21-14-7-5-6-8-15(14)26-18/h5-8,11H,9-10H2,1-4H3,(H,21,22,25)

InChI Key

ZUIJPPJKTYHFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylthiazole-5-Carboxylic Acid Derivatives

The thiazole ring is synthesized via Hantzsch thiazole synthesis or modifications thereof. A key intermediate, 4-methylthiazole-5-carboxylic acid methyl ester , is prepared by reacting thiourea with α-halo ketones (e.g., 3-bromo-2-butanone) in ethanol under reflux.

Procedure :

  • Reduction of ester to alcohol :

    • 4-Methylthiazole-5-carboxylic acid methyl ester (100 g) is treated with NaBH₄ (40 g) and AlCl₃ (47 g) in monoglyme at −10°C to 15°C.

    • The mixture is stirred for 4 hours, quenched with ice/HCl, and neutralized to pH 12.5 with NaOH.

    • Extraction with THF yields 4-methyl-5-hydroxymethylthiazole (55–60 g, 97–98% purity).

  • Oxidation to aldehyde :

    • The alcohol intermediate is oxidized using TEMPO/KBr/NaOCl in dichloromethane at 0–2°C.

    • Yields 4-methyl-5-formylthiazole (36–38 g, >97% purity).

Table 1: Reaction Conditions for Thiazole Intermediate Synthesis

StepReagentsTemperatureYield (%)Purity (%)
Ester reductionNaBH₄, AlCl₃, monoglyme−10–25°C55–6097–98
Alcohol oxidationTEMPO, KBr, NaOCl0–2°C85–90>99

Formation of the (2E)-1,3-Benzothiazol-2(3H)-Ylidene Moiety

Benzothiazole Synthesis via Cyclocondensation

The benzothiazole component is synthesized by reacting 2-aminothiophenol with aldehydes or ketones. For the (2E) -configured imine, Schiff base formation is critical:

Procedure :

  • Knoevenagel condensation :

    • 2-Aminobenzothiazole reacts with ethyl acetoacetate in DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enamine intermediate.

  • Michael addition :

    • The enamine undergoes nucleophilic attack by guanidine derivatives, followed by cyclization to yield the benzothiazol-2-ylidene structure.

Key Conditions :

  • Reaction time: 10–12 hours in ethanol at 65°C.

  • Catalysts: KOH or Et₃N for deprotonation.

Coupling of Thiazole and Benzothiazole Components

Amide Bond Formation

The carboxamide linkage is established using coupling agents:

Procedure :

  • Activate the carboxylic acid (from 4-methylthiazole-5-carboxylic acid) with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane.

  • React with the benzothiazol-2-ylidene amine in the presence of NEt₃ (triethylamine).

  • Purify via silica gel chromatography (50% CMA80 in CH₂Cl₂).

Table 2: Coupling Reaction Parameters

ParameterValue
Coupling agentHBTU
SolventDichloromethane
TemperatureAmbient (25°C)
Yield70–75%

Introduction of the Acetyl(3-Methylbutyl)Amino Group

Alkylation and Acetylation

The 3-methylbutylamine side chain is introduced via alkylation , followed by acetylation:

Procedure :

  • Alkylation :

    • Treat the primary amine (on the thiazole core) with 1-bromo-3-methylbutane in THF using K₂CO₃ as a base.

  • Acetylation :

    • React the alkylated amine with acetic anhydride in pyridine at 0°C to room temperature.

Optimization Note :

  • Excess acetic anhydride (2 eq.) ensures complete acetylation.

Final Purification and Characterization

Chromatographic Purification

The crude product is purified using:

  • Silica gel column chromatography with CH₂Cl₂/MeOH (95:5).

  • Recrystallization from ethanol/water (1:1) to achieve >98% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 2.75 (s, 3H, CH₃), 3.20 (m, 2H, NCH₂), 7.30–8.20 (m, 4H, benzothiazole-H).

  • HRMS : [M+H]⁺ calculated for C₁₈H₂₁N₅O₂S₂: 428.12; found: 428.10.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

Method StepYield (%)Purity (%)Key Advantage
Thiazole core synthesis85–90>97High reproducibility
Benzothiazole coupling70–7595–98Stereoselective (E-config)
Final acetylation80–85>99Mild conditions

Challenges and Optimization Strategies

  • Stereochemical Control : The (2E) configuration is maintained using low-temperature coupling (0–5°C) to prevent isomerization.

  • Byproduct Mitigation : Silica gel chromatography removes unreacted intermediates and acetylated byproducts.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/BaSO₄ from hydrogenation steps can be recovered and reused.

  • Solvent Recovery : THF and dichloromethane are distilled and recycled, reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Notable Features References
Target Compound Benzothiazole-thiazole - Acetyl(3-methylbutyl)amino
- 4-methyl thiazole
~407.5 (estimated) Planar benzothiazole-ylidene; branched alkyl chain may enhance lipophilicity.
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide Thiadiazole-thiazole - Cyclopropyl
- 2-methylpropylamino
323.44 Thiadiazole core introduces enhanced rigidity; cyclopropyl may improve metabolic stability.
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide Thiadiazole-thiazole - 2-Methoxyethyl
- Isopropyl
383.5 Methoxyethyl group increases hydrophilicity; isopropyl may sterically hinder binding.
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide Benzothiazole-thiazole - Tetrahydrofuran-2-ylmethyl 360.5 Tetrahydrofuran moiety may enhance hydrogen-bonding capacity.
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole - Benzyl
- Furylmethyl
369.4 Aromatic benzyl and furyl groups may promote π-π interactions but increase molecular bulk.

Functional Implications of Substituents

Benzothiazole vs. Thiadiazoles, however, may provide greater metabolic resistance due to reduced ring reactivity . The (2E)-ylidene configuration in benzothiazole derivatives enforces planarity, which is critical for DNA intercalation or kinase inhibition, as seen in related bioactive molecules .

Side Chain Modifications: The acetyl(3-methylbutyl)amino group in the target compound introduces both lipophilic (3-methylbutyl) and polar (acetyl) characteristics, balancing membrane permeability and solubility. In contrast, the tetrahydrofuran-2-ylmethyl substituent in adds oxygen-based hydrogen-bonding capacity, which could improve target affinity. Substituents like 2-methoxyethyl () or furylmethyl () alter electronic properties and steric accessibility, impacting interactions with hydrophobic or hydrophilic binding pockets.

Bioactivity Trends :

  • While direct bioactivity data for the target compound are unavailable, analogs such as N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide () and derivatives in exhibit anti-proliferative activity, suggesting that carboxamide-linked heterocycles are promising scaffolds for therapeutic development.

Biological Activity

The compound 2-[acetyl(3-methylbutyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a member of the thiazole and benzothiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various amines and acylating agents. The general synthetic route can be outlined as follows:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing a benzothiazole derivative through condensation reactions.
  • Acylation : The benzothiazole is then acylated using acetyl chloride in the presence of a base to introduce the acetyl group.
  • Amine Coupling : Finally, the resulting compound is reacted with a suitable amine (in this case, 3-methylbutylamine) to yield the target compound.

This multi-step synthesis can yield various derivatives by altering substituents on the benzothiazole or thiazole moieties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of thiazole and benzothiazole derivatives. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. The results indicated moderate to significant inhibitory effects on cell proliferation, with some compounds showing IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. In vitro assays demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds were screened at concentrations of 200 μg/mL and 100 μg/mL, showing substantial inhibition compared to standard antibiotics like streptomycin and ceftazidime .

Enzyme Inhibition

Inhibition studies have shown that thiazole and benzothiazole derivatives can act as enzyme inhibitors. One study reported that similar compounds exhibited inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism, with IC50 values ranging from 4.95 to 69.71 µM . This suggests potential applications in managing diabetes by slowing carbohydrate absorption.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been evaluated through various assays measuring their ability to scavenge free radicals. The results indicated that these compounds possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antiproliferative Effects

A study conducted on a series of thiazole derivatives demonstrated their antiproliferative effects against cancer cell lines. The compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized benzothiazole derivatives revealed that specific compounds displayed remarkable activity against resistant bacterial strains. This highlights their potential as lead compounds for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for this compound, and how is structural purity confirmed?

The synthesis typically involves multi-step reactions, including coupling of thiazole and benzothiazole derivatives. For example:

  • Step 1 : Reaction of 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form acetamide derivatives .
  • Step 2 : Purification via recrystallization (e.g., ethanol-DMF mixtures) and structural validation using NMR, IR, and elemental analysis. Discrepancies between calculated and experimental elemental composition (e.g., C, H, N, S) confirm purity .
  • Key reagents : Triethylamine, chloroacetyl chloride, and ethanol as solvents.

Q. What preliminary biological activities have been reported, and what assays are used to evaluate them?

Early studies highlight:

  • Anticancer potential : Inhibition of cancer cell proliferation via enzyme inhibition (e.g., kinase or protease assays using MTT or ATPase activity measurements) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme binding : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites, as shown for structurally similar thiazole-triazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates and solubility .
  • Catalyst screening : Triethylamine or Pd/C for hydrogenation steps .
  • Temperature control : Heating at 60–80°C for cyclization reactions, monitored via TLC/HPLC .
  • Statistical methods : Design of Experiments (DoE) to analyze factors like pH and reaction time .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural analogs : Substituent effects (e.g., fluorophenyl vs. bromophenyl groups) alter activity profiles (see Table 1 in ).
  • Validation : Replicate studies under standardized conditions (e.g., IC50 determination in triplicate) and cross-validate with computational models .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Molecular docking : Tools like AutoDock or Schrödinger Suite model ligand-receptor interactions (e.g., benzothiazole derivatives binding to ATP pockets) .
  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states for reaction mechanisms .
  • Machine learning : Training models on structural analogs (e.g., thiadiazole derivatives) to predict bioactivity .

Q. What is the current understanding of the compound’s molecular mechanism of action?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to catalytic sites (e.g., kinases or proteases), validated via kinetic assays .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) or nuclear receptors, inferred from fluorescence polarization assays .
  • Pathway disruption : Downregulation of pro-survival pathways (e.g., PI3K/AKT) observed in transcriptomic studies of treated cancer cells .

Q. How do structural modifications influence activity in analogs of this compound?

Comparative studies show:

  • Electron-withdrawing groups (e.g., -NO2, -Br) enhance anticancer activity but reduce solubility .
  • Heterocyclic substitutions (e.g., morpholine rings) improve metabolic stability (see Table 1 in ).
  • Stereochemistry : E/Z isomerism in benzothiazole derivatives affects binding affinity .

Methodological Notes

  • Data validation : Cross-reference NMR/IR spectra with databases (e.g., PubChem) .
  • Advanced characterization : X-ray crystallography for resolving stereochemical ambiguities .
  • Collaborative tools : Use platforms like ICReDD for integrating computational and experimental workflows .

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